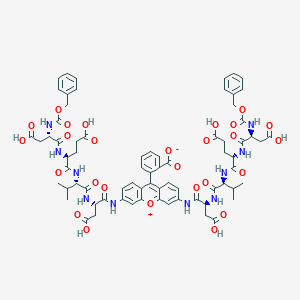
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is an organometallic compound of zinc and bromide. It is a pale yellow crystalline solid, soluble in most organic solvents. The compound is commercially available, and is used in a variety of laboratory and industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is widely used in scientific research. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, it is used as a reagent in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
作用机制
The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is not fully understood. However, it is known that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. This enables the compound to catalyze various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, the compound can form complexes with other organometallic compounds, such as zinc-pyridinium complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. The compound is not known to be toxic, and it is not known to have any adverse effects on humans or animals. However, it is known to be an irritant, and should be handled with care.
实验室实验的优点和局限性
The advantages of using (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, in laboratory experiments include its low cost and availability, its high reactivity, and its ability to catalyze various organic reactions. The main limitation of the compound is its irritant nature, and it should be handled with care.
未来方向
The potential future directions for (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research could be done into its potential use as a catalyst for other organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. Finally, further research could be done into its potential use in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
合成方法
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of 6-cyanopyridine with zinc bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at room temperature. The reaction is complete in approximately 1 hour. After the reaction, the product is filtered and the solvent is removed under reduced pressure. The product is then recrystallized from methanol to yield a pure product.
属性
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZFTUYDNLYDU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














